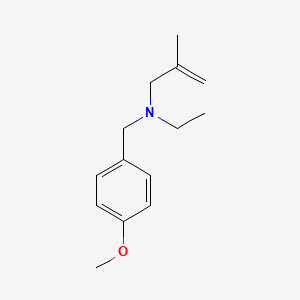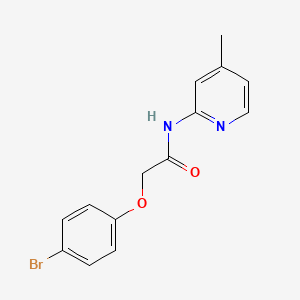
N-ethyl-N-(4-methoxybenzyl)-2-methyl-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(4-methoxybenzyl)-2-methyl-2-propen-1-amine, also known as methoxypropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. MPA is a potent psychostimulant and has been used as a research chemical in scientific studies.
Mechanism of Action
The mechanism of action of MPA involves the inhibition of the dopamine transporter, which leads to an increase in dopamine release in the brain. This increase in dopamine leads to the stimulation of the central nervous system, resulting in the psychostimulant effects of MPA.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA include increased heart rate, blood pressure, and body temperature. It also leads to the release of other neurotransmitters such as norepinephrine and serotonin. MPA has been shown to have a high potential for abuse and addiction due to its psychostimulant effects.
Advantages and Limitations for Lab Experiments
The advantages of using MPA in lab experiments include its potent psychostimulant effects and its ability to increase dopamine release in the brain. However, the limitations of using MPA include its potential for abuse and addiction, as well as its potential for adverse effects on the cardiovascular system.
Future Directions
For the study of MPA include further research into its mechanism of action and its potential therapeutic applications. It may also be useful to study the effects of MPA in combination with other drugs to better understand its interactions with other neurotransmitter systems. Additionally, further research into the potential adverse effects of MPA on the cardiovascular system is needed to fully understand its safety profile.
Conclusion
In conclusion, MPA is a synthetic compound that has been used in scientific research to study its effects on various biological systems. It has a potent psychostimulant effect and has been shown to have a high potential for abuse and addiction. Further research into its mechanism of action and potential therapeutic applications is needed to fully understand its effects and potential uses.
Synthesis Methods
The synthesis of MPA involves the reaction of 4-methoxybenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a base such as sodium hydroxide. The reaction results in the formation of MPA as a white crystalline solid.
Scientific Research Applications
MPA has been used in scientific research to study its effects on various biological systems. It has been shown to have a high affinity for the dopamine transporter, which leads to an increase in dopamine release in the brain. This effect has been studied in relation to addiction and other psychiatric disorders.
Properties
IUPAC Name |
N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-15(10-12(2)3)11-13-6-8-14(16-4)9-7-13/h6-9H,2,5,10-11H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZAMJIDEBPYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)

